Cyclohexanone, 4-ethyl-3,4-dimethyl-
Description
Cyclohexanone, 4-ethyl-3,4-dimethyl- (IUPAC name: 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one; CAS: 17622-46-7) is a substituted cyclohexenone derivative with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a cyclohexenone backbone with an ethyl group and two methyl groups at the 3- and 4-positions, creating steric and electronic effects that influence its reactivity and physical properties. This compound is structurally related to cyclohexanone, a key intermediate in nylon-6 production, but its alkyl substituents distinguish it in terms of applications in organic synthesis, catalysis, or fragrance chemistry .
Properties
CAS No. |
17429-42-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethyl-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3 |
InChI Key |
QTLPQJJMLOKWME-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)CC1C)C |
Canonical SMILES |
CCC1(CCC(=O)CC1C)C |
Synonyms |
4-Ethyl-3,4-dimethylcyclohexanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-ethyl-3,4-dimethylcyclohexanone with structurally analogous cyclohexanone derivatives, focusing on molecular features, physicochemical properties, and reactivity.
Structural Analogs and Substituent Effects
Key Observations:
- Electronic Effects: The α,β-unsaturated ketone moiety (cyclohexenone) enhances electrophilicity, making it more reactive in Michael additions compared to saturated derivatives .
- Hydrophobicity: Longer alkyl chains (e.g., 4-heptylcyclohexanone) increase lipophilicity, whereas polar groups (e.g., hydroxy in 4-hydroxy-2,2,6-trimethylcyclohexanone) improve aqueous solubility .
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